2-(3,4-dimethylphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound is a pyrazolo[1,5-a]pyrazin-4-one derivative characterized by a 3,4-dimethylphenyl substituent at position 2 and a 3-(3-methylphenyl)-1,2,4-oxadiazole-methyl group at position 4. Its molecular formula is C₂₅H₂₂N₅O₂, with a molecular weight of 436.5 g/mol (inferred from structural analogs in and ).
Synthesis of such compounds typically involves multi-step routes, including:
Cyclocondensation of hydrazine derivatives with carbonyl compounds to form the pyrazolo[1,5-a]pyrazinone core.
Functionalization via nucleophilic substitution or cross-coupling reactions to attach substituents (e.g., oxadiazole and aryl groups) .
Purification often employs HPLC or column chromatography to achieve >95% purity .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2/c1-15-5-4-6-19(11-15)23-25-22(31-27-23)14-28-9-10-29-21(24(28)30)13-20(26-29)18-8-7-16(2)17(3)12-18/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDMVIRZTDRURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel pyrazolo derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular structure is characterized by multiple functional groups that contribute to its biological activity. The key features include:
- Molecular Formula: C22H22N4O2
- Molecular Weight: 366.44 g/mol
- SMILES Notation: CC(C)C1=CC=C(C=C1)C2=NNC(=O)N2C(=O)C3=CC(=C(C=C3)C)C
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. Research indicates that it may exhibit:
- Inhibition of Cyclooxygenase (COX) Enzymes: Similar compounds have shown potential as COX inhibitors, which are critical in managing inflammation and pain. The compound's structure suggests it may interact with COX-I and COX-II enzymes.
- Antioxidant Properties: The presence of aromatic rings may contribute to free radical scavenging capabilities.
Antiinflammatory Activity
In a study by Chahal et al. (2023), derivatives similar to this compound exhibited significant anti-inflammatory effects with IC50 values ranging from 0.52 to 22.25 µM against COX-II enzymes . The selectivity index (S.I.) for some derivatives was noted to be higher than that of standard drugs like Celecoxib.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
Anticancer Activity
Preliminary studies suggest that the compound may also possess anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
- Case Study 1: COX Inhibition
- Case Study 2: Antioxidant Activity
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between the target compound and structurally related pyrazolo[1,5-a]pyrazinones:
Bioactivity Profiles
- Anticancer Potential: ’s compound modulates autophagy (IC₅₀ data pending), whereas ’s derivative targets microbial pathogens, showcasing structural versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
